molecular formula C9H17N3O4S2 B14500262 2,4,8-Trimethyl-5-oxo-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoic acid ethyl ester CAS No. 64028-99-5

2,4,8-Trimethyl-5-oxo-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoic acid ethyl ester

Cat. No.: B14500262
CAS No.: 64028-99-5
M. Wt: 295.4 g/mol
InChI Key: VEHYYCRDMUUZEQ-JXMROGBWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-Trimethyl-5-oxo-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoic acid ethyl ester involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction typically involves the use of methylthioethylidene as a key reagent . The process requires precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-quality raw materials and advanced synthesis techniques to achieve efficient production. The industrial production also includes rigorous quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

2,4,8-Trimethyl-5-oxo-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2,4,8-Trimethyl-5-oxo-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and disrupting metabolic processes in target organisms. This inhibition leads to the accumulation of toxic intermediates, ultimately causing the death of the organism .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,4,8-Trimethyl-5-oxo-6-oxa-3,9-dithia-2,4,7-triazadec-7-enoic acid ethyl ester include:

Uniqueness

What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness as a pesticide make it a valuable compound in both scientific research and industrial applications .

Properties

CAS No.

64028-99-5

Molecular Formula

C9H17N3O4S2

Molecular Weight

295.4 g/mol

IUPAC Name

methyl (1E)-N-[[ethoxycarbonyl(methyl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate

InChI

InChI=1S/C9H17N3O4S2/c1-6-15-8(13)11(3)18-12(4)9(14)16-10-7(2)17-5/h6H2,1-5H3/b10-7+

InChI Key

VEHYYCRDMUUZEQ-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)N(C)SN(C)C(=O)O/N=C(\C)/SC

Canonical SMILES

CCOC(=O)N(C)SN(C)C(=O)ON=C(C)SC

Origin of Product

United States

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